molecular formula C15H22N2O3 B269246 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide

4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B269246
M. Wt: 278.35 g/mol
InChI Key: MOKLUKDQEWLCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide, also known as DMAPA, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been proposed that this compound may interact with proteins and enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce oxidative stress in cancer cells, leading to their death. In addition, 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer research. However, one limitation of using 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, as this compound has been shown to induce oxidative stress in cells.

Future Directions

There are a number of future directions for research on 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide. For example, further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide in cancer research and other areas of scientific research. Finally, future studies should focus on developing safer and more effective methods of synthesizing 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide.

Synthesis Methods

4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic anhydride and 2-methoxyethanamine in the presence of a base. Another method involves reacting 4-nitrobenzamide with 2,2-dimethylpropanoic anhydride and reducing the resulting compound with hydrogen gas in the presence of a palladium catalyst. 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide can also be synthesized through the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic acid chloride and 2-methoxyethanamine in the presence of a base.

Scientific Research Applications

4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting protein-protein interactions. This compound has also been used in the development of biosensors for detecting DNA damage. Additionally, 4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)14(19)17-12-7-5-11(6-8-12)13(18)16-9-10-20-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

MOKLUKDQEWLCRY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCOC

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCOC

Origin of Product

United States

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